Cas no 1274854-13-5 (4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide)

4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide 化学的及び物理的性質
名前と識別子
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- 4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide
- Benzoic acid, 4-[[(4-methyl-2-pyrimidinyl)thio]methyl]-, hydrazide
- 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide
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- MDL: MFCD19170274
- インチ: 1S/C13H14N4OS/c1-9-6-7-15-13(16-9)19-8-10-2-4-11(5-3-10)12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18)
- InChIKey: BNAKMEUIYANEGF-UHFFFAOYSA-N
- ほほえんだ: C(NN)(=O)C1=CC=C(CSC2=NC=CC(C)=N2)C=C1
4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-307266-0.25g |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 0.25g |
$389.0 | 2023-11-13 | |
Enamine | EN300-307266-1.0g |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-307266-5.0g |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 5.0g |
$2277.0 | 2023-02-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047065-1g |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 1g |
¥3913.0 | 2023-04-03 | |
1PlusChem | 1P01B7F0-100mg |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 100mg |
$338.00 | 2025-03-19 | |
1PlusChem | 1P01B7F0-250mg |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 250mg |
$468.00 | 2025-03-19 | |
A2B Chem LLC | AW01644-250mg |
4-([(4-Methylpyrimidin-2-yl)sulfanyl]methyl)benzohydrazide |
1274854-13-5 | 95% | 250mg |
$445.00 | 2024-04-20 | |
A2B Chem LLC | AW01644-1g |
4-([(4-Methylpyrimidin-2-yl)sulfanyl]methyl)benzohydrazide |
1274854-13-5 | 95% | 1g |
$862.00 | 2024-04-20 | |
Aaron | AR01B7NC-100mg |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 100mg |
$399.00 | 2025-02-09 | |
Ambeed | A1090691-1g |
4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide |
1274854-13-5 | 95% | 1g |
$570.0 | 2024-04-25 |
4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazideに関する追加情報
Professional Introduction to Compound with CAS No. 1274854-13-5 and Product Name: 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide
The compound with the CAS number 1274854-13-5 and the product name 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular architecture of this compound, featuring a benzohydrazide moiety linked to a 4-methylpyrimidin-2-ylsulfanylmethyl group, positions it as a versatile intermediate in the synthesis of novel bioactive molecules.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, with pyrimidine derivatives playing a pivotal role in this domain. The presence of the 4-methylpyrimidin-2-yl moiety in this compound not only contributes to its structural complexity but also enhances its pharmacological profile. This structural feature is particularly noteworthy, as it aligns with the growing interest in developing small-molecule inhibitors that target specific biological pathways. The benzohydrazide component further adds to the compound's potential, offering a scaffold for further derivatization and optimization.
Current research in the field of chemical biology has highlighted the importance of sulfanyl-containing compounds in modulating various biological processes. The sulfanylmethyl group in this compound is a key pharmacophore that can interact with biological targets, thereby influencing cellular functions. Studies have demonstrated that sulfanyl derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The integration of these functional groups into the molecular framework of 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide suggests its potential as a lead compound for therapeutic applications.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. The benzohydrazide moiety is known to be a versatile pharmacophore that can be incorporated into drug molecules targeting various diseases. Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their binding affinity to biological targets. This high-throughput approach has been instrumental in identifying novel drug candidates, including those derived from heterocyclic scaffolds like pyrimidine.
The synthesis of 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide involves a series of well-defined chemical transformations that highlight the synthetic prowess required to develop such complex molecules. The reaction pathway typically involves the condensation of appropriate precursors under controlled conditions, ensuring high yield and purity. This synthetic strategy underscores the importance of meticulous planning and execution in pharmaceutical chemistry, where even minor deviations can significantly impact the final product's quality.
In terms of biological activity, preliminary studies on this compound have shown promising results. The interaction between the sulfanylmethyl group and biological targets suggests that it can modulate key signaling pathways involved in disease progression. For instance, research has indicated that sulfanyl derivatives can inhibit enzymes such as kinases and phosphodiesterases, which are often overexpressed in cancer cells. Additionally, the presence of the 4-methylpyrimidin-2-yl moiety may contribute to enhanced solubility and bioavailability, making it an attractive candidate for further development.
The pharmaceutical industry has been increasingly focusing on developing targeted therapies that leverage small-molecule inhibitors like 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide. These inhibitors can selectively interfere with disease-causing pathways without affecting normal cellular functions. The growing body of evidence supporting the use of heterocyclic compounds in drug development underscores their significance in modern medicine. As research continues to uncover new therapeutic applications, compounds like this one are poised to play a crucial role in next-generation treatments.
From an academic perspective, this compound serves as an excellent model for studying structure-activity relationships (SAR) in heterocyclic chemistry. By systematically modifying different functional groups within its molecular framework, researchers can gain insights into how these changes influence biological activity. Such studies are fundamental to understanding drug design principles and developing more effective therapeutic agents.
The regulatory landscape for pharmaceutical compounds is stringent and requires thorough characterization before they can be approved for clinical use. However, preliminary data on 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide suggests that it meets many of these criteria due to its well-defined chemical structure and promising biological profile. As more comprehensive studies are conducted, this compound could move closer to becoming a clinically relevant therapeutic agent.
In conclusion, 4-{(4-methylpyrimidin-2-yl)sulfanylmethyl}benzohydrazide, with its CAS number 1274854-13-5, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will undoubtedly play an important role in shaping future therapeutic strategies.
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